molecular formula C21H17NO4 B2974819 (4-Methylphenyl)phenylmethyl 4-nitrobenzoate CAS No. 32435-32-8

(4-Methylphenyl)phenylmethyl 4-nitrobenzoate

Cat. No.: B2974819
CAS No.: 32435-32-8
M. Wt: 347.37
InChI Key: MHNFXDUHITWHAT-UHFFFAOYSA-N
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Description

(4-Methylphenyl)phenylmethyl 4-nitrobenzoate is an organic compound with the molecular formula C21H17NO4 and a molecular weight of 347.37. This compound is characterized by the presence of a nitrobenzoate ester group attached to a phenylmethyl group, which is further substituted with a 4-methylphenyl group. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of (4-Methylphenyl)phenylmethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with (4-methylphenyl)phenylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

(4-Methylphenyl)phenylmethyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions, leading to the formation of carboxylate salts and alcohols.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon and bases like sodium hydroxide.

Scientific Research Applications

(4-Methylphenyl)phenylmethyl 4-nitrobenzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)phenylmethyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that further contribute to its activity .

Comparison with Similar Compounds

(4-Methylphenyl)phenylmethyl 4-nitrobenzoate can be compared with similar compounds such as:

    Methyl 4-nitrobenzoate: Similar in structure but lacks the phenylmethyl and 4-methylphenyl groups, resulting in different chemical and biological properties.

    Ethyl 4-nitrobenzoate: Similar ester group but with an ethyl substituent instead of the phenylmethyl group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

[(4-methylphenyl)-phenylmethyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-15-7-9-17(10-8-15)20(16-5-3-2-4-6-16)26-21(23)18-11-13-19(14-12-18)22(24)25/h2-14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNFXDUHITWHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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